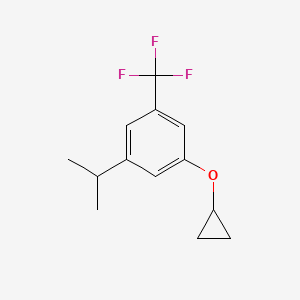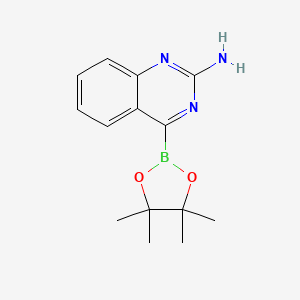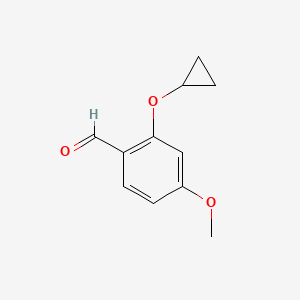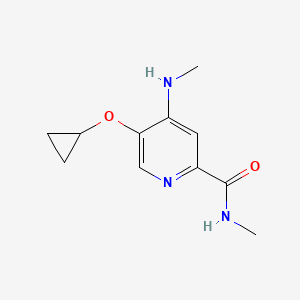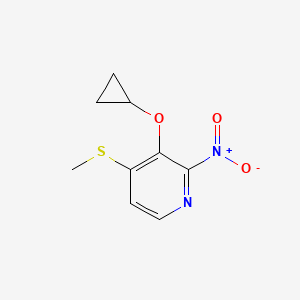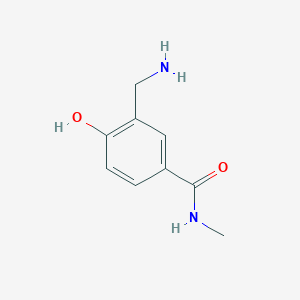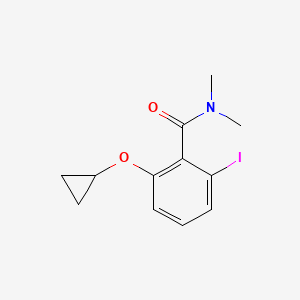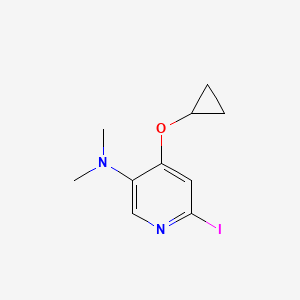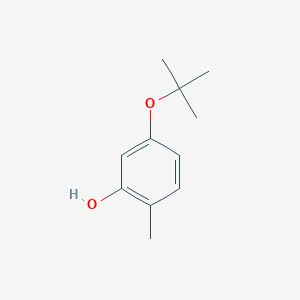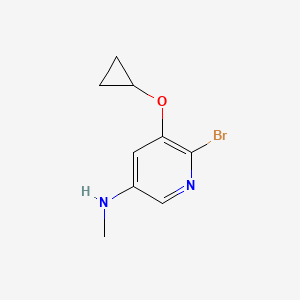
6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors in the body. For example, its anti-thrombolytic activity may be due to its ability to inhibit certain enzymes involved in blood clot formation . The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine can be compared with other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: This compound is also a pyridine derivative and is used in similar synthetic applications.
6-Bromo-N-methylpyridin-3-amine: Another closely related compound with similar reactivity and applications.
6-Bromo-N,N-dimethylpyridin-3-amine: This compound has additional methyl groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its cyclopropoxy group, which can impart distinct chemical and biological properties compared to other pyridine derivatives.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
6-bromo-5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-6-4-8(9(10)12-5-6)13-7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
InChI-Schlüssel |
RWLGCRDVDJPXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(N=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


